(R)-4-Chloro-3-hydroxybutyronitrile: A Technical Guide to Structural Analysis and Quality Control
(R)-4-Chloro-3-hydroxybutyronitrile: A Technical Guide to Structural Analysis and Quality Control
Topic: Chemical Structure Analysis of (R)-4-Chloro-3-hydroxybutyronitrile Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Introduction
(R)-4-Chloro-3-hydroxybutyronitrile (CAS 84367-31-7) is a pivotal chiral building block in the pharmaceutical industry.[1][2] It serves as the structural foundation for the "statin" side chain (e.g., Atorvastatin, Rosuvastatin) and is a direct precursor to L-carnitine (Vitamin BT).
In drug development, the integrity of this intermediate determines the enantiomeric excess (ee) and impurity profile of the final API. A compromised starting material can lead to downstream racemization or the formation of difficult-to-remove diastereomers. This guide provides a rigorous, data-driven framework for the structural characterization, impurity profiling, and stereochemical analysis of this compound.
Structural Characterization & Physical Properties
Before advanced spectroscopic analysis, the fundamental physical constants must be verified. Deviations here often indicate gross contamination (e.g., water, solvents, or hydrolysis products).
Core Physical Data
| Parameter | Specification | Notes |
| Molecular Formula | C₄H₆ClNO | |
| Molecular Weight | 119.55 g/mol | |
| Appearance | Colorless to light yellow liquid | Darkening indicates oxidation or polymerization. |
| Boiling Point | 110°C @ 1 mmHg | High vacuum required to prevent thermal decomposition. |
| Density | 1.25 g/mL (20°C) | |
| Refractive Index | ||
| Specific Rotation | Measured neat. Critical for enantiomeric verification. |
Functional Group Analysis
The molecule contains three distinct chemically active sites:
-
Nitrile (-CN): Susceptible to hydrolysis (to amide/acid) or reduction.
-
Secondary Alcohol (-OH): The chiral center (
). -
Alkyl Chloride (-CH₂Cl): Susceptible to nucleophilic attack (e.g., cyclization to epoxides).
Spectroscopic Analysis (The "How")
This section details the expected spectral signatures.[3][4][5][6] These protocols serve as the primary identity test.
Infrared Spectroscopy (FT-IR)
Method: Neat liquid film on NaCl/KBr plates.
-
Hydroxyl (-OH): Broad, strong band at 3400–3450 cm⁻¹ .
-
Nitrile (-CN): Sharp, distinct band at 2250–2260 cm⁻¹ .
-
C-H Stretch: Peaks around 2900–3000 cm⁻¹ (aliphatic).
-
C-Cl Stretch: Strong bands in the fingerprint region, typically 600–800 cm⁻¹ .
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃ or DMSO-d₆. (CDCl₃ values provided below)
| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| ¹H | 4.15 – 4.25 | Multiplet | 1H | CH -OH | Chiral center methine. Shifted by O and adjacent Cl/CN. |
| ¹H | 3.60 – 3.70 | Doublet/Multiplet | 2H | CH₂ -Cl | Deshielded by Chlorine. |
| ¹H | 2.65 – 2.80 | dd / Multiplet | 2H | CH₂ -CN | Anisotropic shielding by Cyano group. |
| ¹H | ~3.0 - 4.0 | Broad Singlet | 1H | -OH | Variable; disappears with D₂O shake. |
| ¹³C | ~117.5 | Singlet | - | C N | Characteristic nitrile carbon. |
| ¹³C | ~67.0 | Singlet | - | C H-OH | Carbinol carbon. |
| ¹³C | ~47.5 | Singlet | - | C H₂-Cl | Chloromethyl carbon. |
| ¹³C | ~23.5 | Singlet | - | C H₂-CN | Methylene alpha to nitrile. |
Mass Spectrometry (GC-MS)
Ionization: Electron Impact (EI, 70 eV)
-
Molecular Ion (M⁺): Weak peaks at m/z 119 and 121 (3:1 ratio characteristic of
Cl/ Cl). -
Base Peak: Often observed at m/z 49 (
) or related fragments. -
Key Fragments:
-
m/z 83/85: Loss of HCl (M - 36).
-
m/z 70: Loss of
group (M - 49). -
m/z 69/71: Loss of
and H.
-
Stereochemical Purity Analysis (The "Crux")
For an (R)-enantiomer intended for pharmaceutical synthesis, "chemical purity" is insufficient.[2] Enantiomeric Excess (ee) must be >99%.
Chiral HPLC Method
Standard reversed-phase C18 columns cannot separate enantiomers. A polysaccharide-based chiral stationary phase (CSP) is required.[1]
-
Column: Chiralcel OD-H or Chiralpak AD-H (Daicel), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane : Isopropanol (IPA) = 90 : 10 (v/v).
-
Note: The high hexane content is necessary for normal-phase interaction with the amylose/cellulose backbone.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Nitrile absorbance).
-
Temperature: 25°C.
-
Expected Result: The (R)-enantiomer and (S)-enantiomer will have distinct retention times. (R) typically elutes second on OD-H columns, but standards must be run to confirm.
Specific Rotation Confirmation
While HPLC gives the ratio, polarimetry confirms absolute configuration.
-
Protocol: Dissolve sample in Methanol or measure neat.
-
Acceptance Criteria:
(neat). A lower value implies racemization.
Impurity Profiling & Synthesis Pathways
Understanding the synthesis route allows us to predict and detect specific impurities. The standard route involves the ring-opening of (R)-Epichlorohydrin with Cyanide.
Common Impurities
-
1,3-Dichloro-2-propanol: Formed if HCl is present (ring opening by Cl⁻ instead of CN⁻).
-
Detection: GC-MS (distinct isotope pattern for 2 Cl atoms).
-
-
3,4-Dihydroxybutyronitrile: Formed by hydrolysis of the chloride or epoxide opening by water.
-
Detection: HPLC (elutes earlier due to high polarity).
-
-
Unreacted Epichlorohydrin: Highly toxic alkylating agent. Must be controlled to ppm levels.
-
Oligomers: Thermal degradation products if distilled at too high a temperature.
Visualization of Synthesis & Analysis Workflow
Figure 1: Synthesis pathway from Epichlorohydrin and the subsequent analytical decision tree for quality control.
Experimental Protocols
Protocol A: Determination of Enantiomeric Excess (Standard Operating Procedure)
-
Sample Preparation: Dilute 10 mg of (R)-4-Chloro-3-hydroxybutyronitrile in 10 mL of Ethanol/Hexane (1:9).
-
System Setup: Install Chiralcel OD-H column.[7] Equilibrate with Hexane:IPA (90:10) for 30 minutes at 1.0 mL/min.
-
Blank Run: Inject 10 µL of solvent blank to ensure baseline stability.
-
Standard Injection: Inject racemic standard (if available) to establish resolution (
) between (R) and (S) peaks. should be > 1.5.[1] -
Sample Injection: Inject 10 µL of the sample.
-
Calculation:
Protocol B: GC Purity Analysis
-
Column: DB-5 or equivalent (30m x 0.25mm ID, 0.25 µm film).[8]
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Oven Program:
-
Hold 50°C for 2 min.
-
Ramp 10°C/min to 200°C.
-
Hold 5 min.
-
-
Injector: 250°C, Split ratio 20:1.
-
Detector: FID @ 280°C.
References
-
Sigma-Aldrich. (R)-(+)-4-Chloro-3-hydroxybutyronitrile Product Specification & Spectral Data. Link
-
BenchChem. Technical Data: (S)-4-chloro-3-hydroxybutyronitrile Properties and Applications. Link
-
ChemicalBook. Synthesis and Impurity Profile of 4-Chloro-3-hydroxybutyronitrile (CAS 127913-44-4). Link
-
TCI Chemicals. Product Specification: (R)-4-Chloro-3-hydroxybutyronitrile. Link
-
Phenomenex. Chiral HPLC Column Selection Guide (Polysaccharide Phases). Link
Sources
- 1. 4-Chloro-3-hydroxybutyronitrile | 105-33-9 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. wjpps.com [wjpps.com]
